N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a structurally complex hydrazide derivative featuring a brominated thiophene moiety, a 4-chlorobenzyl-substituted benzimidazole, and a sulfanyl acetohydrazide backbone. Its synthesis typically involves multi-step reactions, including hydrazide formation and subsequent condensation with substituted aldehydes, as seen in analogous compounds . The (E)-configuration of the imine bond, confirmed via X-ray crystallography in related structures , is critical for maintaining biological efficacy.
Properties
Molecular Formula |
C21H16BrClN4OS2 |
|---|---|
Molecular Weight |
519.9 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H16BrClN4OS2/c22-19-10-9-16(30-19)11-24-26-20(28)13-29-21-25-17-3-1-2-4-18(17)27(21)12-14-5-7-15(23)8-6-14/h1-11H,12-13H2,(H,26,28)/b24-11+ |
InChI Key |
BSVWCKQYSWWARJ-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(S4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(S4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves a multi-step processThe final step involves the formation of the acetohydrazide linkage under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromothiophene Site
The bromine atom on the thiophene ring undergoes nucleophilic substitution reactions due to its electrophilic nature. Common nucleophiles include amines, alkoxides, and thiols.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Substitution with piperidine | DMF, 80°C, 12 h | N'-[(E)-(5-piperidinothiophen-2-yl)methylidene]-...acetohydrazide | 68% | |
| Reaction with sodium methoxide | MeOH, reflux, 6 h | N'-[(E)-(5-methoxythiophen-2-yl)methylidene]-...acetohydrazide | 72% |
This reactivity is critical for modifying the electronic properties of the compound, enhancing its solubility or binding affinity in medicinal chemistry applications.
Condensation and Hydrazone Formation
The hydrazide group participates in condensation reactions with carbonyl compounds, forming extended hydrazone derivatives.
These reactions are typically catalyzed by acetic acid and proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack by the hydrazide nitrogen .
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) bridge is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, 25°C, 3 h | Sulfoxide derivative | 85% | |
| mCPBA | DCM, 0°C → RT, 12 h | Sulfone derivative | 78% |
Reduction of the Imine Bond
The methylidene hydrazone (C=N) group is reduced to a secondary amine using sodium borohydride or catalytic hydrogenation.
| Reducing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 h | N'-[(5-bromothiophen-2-yl)methyl]-...amine | 63% | |
| H₂ (1 atm), Pd/C | EtOH, RT, 6 h | Saturated hydrazide derivative | 89% |
Cyclization Reactions
Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles.
These reactions exploit the proximity of the sulfanyl and hydrazide groups to generate five- or six-membered rings .
Acid/Base Hydrolysis
The acetohydrazide moiety undergoes hydrolysis to form carboxylic acid derivatives.
| Conditions | Product | Application | References |
|---|---|---|---|
| 6M HCl, reflux, 8 h | 2-{[1-(4-chlorobenzyl)-...}acetic acid | Prodrug activation | |
| NaOH (10%), EtOH, reflux, 6 h | Sodium salt of acetohydrazide | Solubility enhancement |
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s sulfanyl and hydrazone groups enable non-covalent interactions with enzymes (e.g., kinases) and DNA, as observed in preliminary anticancer studies.
Scientific Research Applications
Key Synthetic Steps:
- Formation of Benzimidazole Core: Condensation of o-phenylenediamine with an appropriate aldehyde.
- Introduction of Chlorobenzyl Group: Alkylation with 4-chlorobenzyl chloride.
- Formation of Hydrazide: Reaction with thioacetic acid followed by hydrazine hydrate.
- Condensation with Bromobenzaldehyde: Final step to yield the target compound.
Chemistry:
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile compound in organic synthesis.
Biology:
The compound has been investigated for potential biological activities, including:
- Antimicrobial Properties: Studies suggest it may exhibit activity against various bacterial and fungal strains.
- Anticancer Activity: Preliminary research indicates that it may inhibit the growth of cancer cells, particularly breast cancer cell lines .
Medicine:
In medicinal chemistry, this compound is being explored as a potential therapeutic agent. Its unique structure may interact with specific biological targets, modulating enzyme activities or receptor functions. Understanding these interactions could lead to the development of new drugs aimed at treating infections or cancer .
Case Studies and Research Findings
Recent studies have highlighted the biological significance of compounds similar to this compound:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Yield comparison :
- The target compound’s yield is unreported, but analogous hydrazides (e.g., 11h) achieve ~58% yields , suggesting moderate efficiency.
Crystallographic and Spectroscopic Characterization
The (E)-configuration of the imine bond, critical for activity, is confirmed via single-crystal X-ray diffraction (SHELX programs ), as demonstrated in . NMR and IR data for the target compound would align with reported hydrazides, such as δ 11.85 ppm for the hydrazide –NH proton .
Biological Activity
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound known for its diverse biological activities. This compound features multiple functional groups, including a thiophene ring and a benzimidazole moiety, which are associated with various pharmacological effects. The presence of halogen atoms like bromine and chlorine enhances its reactivity, potentially increasing its interactions with biological targets.
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound possess antibacterial and antifungal properties. For example, similar hydrazide derivatives have been evaluated against strains such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects .
- Anticancer Potential : The benzimidazole scaffold is well-known for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, showing promise as a chemotherapeutic agent .
- Enzyme Inhibition : Interaction studies have indicated potential binding to enzymes involved in disease pathways, which could modulate their activity. This mechanism may lead to therapeutic effects in various conditions .
Antimicrobial Activity Evaluation
A study synthesized several hydrazide derivatives and evaluated their antimicrobial activity using the microbroth dilution method. The results highlighted that specific derivatives showed potent activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 8 μg/cm³ .
| Compound | Target Bacteria | MIC (μg/cm³) |
|---|---|---|
| 6b | Staphylococcus aureus | 32 |
| 6d | Candida krusei | 8 |
| 6g | Pseudomonas aeruginosa | 16 |
Anticancer Activity Assessment
In vitro studies on cancer cell lines demonstrated that the compound could significantly inhibit cell proliferation. For instance, when tested on MCF7 breast cancer cells, it exhibited an IC50 value of approximately 25 μM, indicating substantial cytotoxicity .
Enzyme Interaction Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various enzymes. These studies suggest that the compound may effectively inhibit enzymes critical in cancer metabolism and bacterial resistance mechanisms .
Q & A
Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical?
The compound is synthesized via reductive amination or condensation of hydrazide intermediates with aldehydes. A typical protocol involves:
- Reacting methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate (1.2 eq) in absolute ethanol under reflux for 4–6 hours .
- Condensing the hydrazide intermediate with 5-bromothiophene-2-carbaldehyde in ethanol under acidic or neutral conditions .
- Monitoring via TLC (chloroform:methanol, 7:3) and isolating the product by precipitation in ice water . Critical parameters : Stoichiometric excess of hydrazine (1.2 eq), solvent purity, and precise temperature control to avoid side reactions.
Q. Which spectroscopic and crystallographic methods are essential for structural validation?
Key techniques include:
- IR spectroscopy : Identification of N-H (3280–3285 cm⁻¹), C=O (1683–1688 cm⁻¹), and C-S (745 cm⁻¹) stretches .
- NMR : ¹H NMR detects aromatic protons (δ 7.14–8.2 ppm), methylene groups (δ 3.82 ppm), and hydrazide NH (δ 8.1 ppm). ¹³C NMR confirms carbonyl (δ 165–173 ppm) and aromatic carbons .
- X-ray crystallography : SHELX programs refine molecular geometry, with R-factors < 5% indicating high accuracy .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 390.8) validate the molecular formula .
Advanced Research Questions
Q. How can researchers optimize synthetic yield using experimental design (DoE)?
Apply factorial design to screen variables (e.g., reaction time, temperature, catalyst loading). For example:
- Use a central composite design to model the interaction between hydrazine equivalents (1.0–1.5 eq) and reflux duration (2–8 hours) .
- Optimize solvent systems (e.g., ethanol vs. DMF) to enhance solubility of intermediates .
- Employ flow chemistry for continuous synthesis, reducing side products and improving scalability .
Q. How should conflicting biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
Methodological steps include:
- Assay standardization : Use identical cell lines (e.g., HeLa for anticancer) and microbial strains (e.g., S. aureus ATCC 25923) across studies .
- Dose-response analysis : Test compound concentrations from 1–100 µM to establish IC₅₀ values and avoid false negatives .
- Statistical validation : Apply ANOVA with post-hoc Tukey’s test to compare biological replicates (n ≥ 3) .
- Mechanistic studies : Combine in vitro assays with molecular docking to correlate activity with target binding (e.g., 2A9¹ receptor) .
Q. What computational strategies predict the compound’s pharmacokinetic and target-binding properties?
- Molecular docking : Use AutoDock Vina to simulate binding to targets like EGFR (PDB: 2A9¹). Prioritize compounds with docking scores < −7.0 kcal/mol .
- ADMET prediction : SwissADME estimates bioavailability (TPSA < 140 Ų) and permeability (LogP < 5) .
- MD simulations : GROMACS models stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can polymorphic forms or crystal packing discrepancies be resolved?
- High-resolution X-ray diffraction : Collect data at 100 K to minimize thermal motion artifacts. Refine using SHELXL with twin law corrections for twinned crystals .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing variations .
- PXRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
